An In-Depth Technical Guide to Pyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Pyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS No. 232600-78-1), a key heterocyclic building block in contemporary drug discovery and development. We will delve into its chemical attributes, synthesis, and critical role as a scaffold for potent bioactive molecules, particularly protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered immense interest in medicinal chemistry due to its structural similarity to endogenous purines. This structural mimicry allows molecules incorporating this core to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][3] Consequently, the pyrazolo[1,5-a]pyrimidine framework serves as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[1]
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, with its reactive 3-amino group, is a strategic starting material for the synthesis of diverse compound libraries. This amino functionality provides a convenient handle for further chemical modifications, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1][4]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is fundamental to its application in drug design and synthesis.
| Property | Value | Source |
| CAS Number | 232600-78-1 | N/A |
| Molecular Formula | C₆H₇ClN₄ | N/A |
| Molecular Weight | 170.60 g/mol | N/A |
| IUPAC Name | pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride | N/A |
| Canonical SMILES | C1=CN2C(=C(C=N2)N)N=C1.Cl | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol. | N/A |
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: A General Protocol
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-biselectrophilic compound.[5] The following is a representative, field-proven protocol for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine, which can be adapted for the synthesis of the title compound.
Experimental Protocol: Cyclocondensation of 3-Aminopyrazole with a β-Ketoester
This protocol outlines a common method for constructing the pyrazolo[1,5-a]pyrimidine ring system.
Materials:
-
3-Aminopyrazole derivative
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β-Ketoester (e.g., ethyl acetoacetate)
-
Glacial Acetic Acid
-
Ethanol
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Stir bar
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Thin-layer chromatography (TLC) supplies
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Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-aminopyrazole derivative (1.0 eq) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add the β-ketoester (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization or column chromatography if necessary.
Synthetic Workflow Diagram
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Mechanism of Action and Role in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a highly effective ATP-competitive inhibitor of protein kinases.[1][3] The nitrogen atoms within the fused ring system are strategically positioned to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
The 3-amino group of Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a key feature for its utility in drug discovery. In many kinase inhibitor designs, this amino group can serve multiple purposes:
-
Direct Interaction: The amino group itself can act as a hydrogen bond donor, forming interactions with specific amino acid residues in the kinase active site.
-
Vector for SAR: More commonly, it serves as a chemical handle to introduce a variety of substituents. These substituents can be tailored to extend into different sub-pockets of the ATP-binding site, thereby enhancing potency and selectivity for the target kinase.[4]
Signaling Pathway Diagram: Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyrimidine and pyrazole rings. The chemical shifts will be influenced by the electron-donating amino group. A broad singlet for the amine protons would also be expected. |
| ¹³C NMR | Resonances for the six carbon atoms of the pyrazolo[1,5-a]pyrimidine core. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (C₆H₆N₄, MW ≈ 134.14 g/mol ) and/or the protonated molecule. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Applications in Drug Discovery
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of:
-
Protein Kinase Inhibitors: As discussed, this is the most prominent application, with derivatives targeting kinases such as CDKs, Trks, and PI3Ks.[4][6][7]
-
PROTACs (Proteolysis Targeting Chimeras): The 3-amino group can be used to attach a linker connected to an E3 ligase ligand, forming a PROTAC that can induce the degradation of a target protein.
-
Other Therapeutic Areas: The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential in treating inflammatory diseases, viral infections, and neurological disorders.
Conclusion
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a cornerstone building block for the synthesis of medicinally important compounds. Its versatile chemistry, coupled with the inherent biological activity of the pyrazolo[1,5-a]pyrimidine scaffold, makes it an invaluable tool for researchers in drug discovery. A thorough understanding of its properties, synthesis, and mechanism of action, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthesis of pyrazolo[1,5‐a]pyrimidine derivatives 8–11 starting with... ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Deakin University. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Preparation of some novel 3,5-diaminopyrazole, pyrazolo[1,5-a][ 1, 3, 5 ]triazine and pyrazolo[1,5-a]-pyrimidine derivatives containing sulfonamido moieties as antimicrobial agents. ResearchGate. [Link]
-
Synthesis of 3,5-Diaminopyrazole Hydrochlorides. The Journal of Organic Chemistry. [Link]
-
Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
-
Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. HAL Open Science. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
